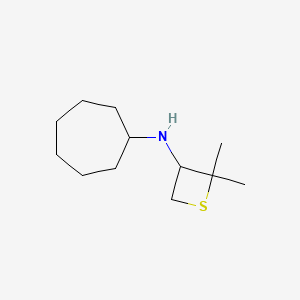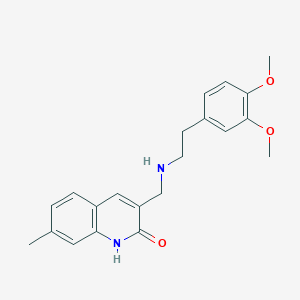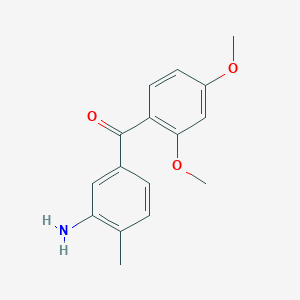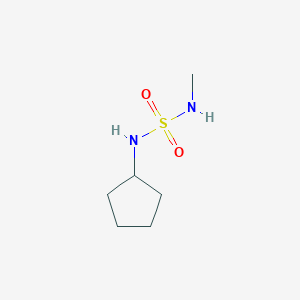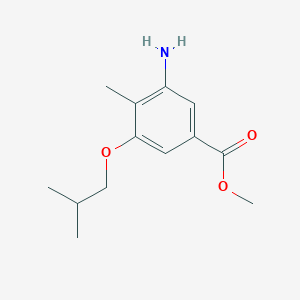![molecular formula C13H10N2O B12994850 2-Benzyloxazolo[4,5-c]pyridine](/img/structure/B12994850.png)
2-Benzyloxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with benzyl bromide, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require the use of solvents such as toluene or trifluorotoluene and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyl group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide for electrophilic substitution; sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxazolo[4,5-c]pyridine derivatives with additional oxygen functionalities, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Benzyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential cellular processes . In cancer research, it may act by interfering with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
2-Benzyloxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
2-Phenyl-oxazolo[4,5-b]pyridine: Similar structure but with a phenyl group instead of a benzyl group.
Isoxazolo[4,5-b]pyridine: Features an isoxazole ring instead of an oxazole ring.
Imidazo[4,5-c]pyridine: Contains an imidazole ring fused to the pyridine ring.
These compounds share similar chemical properties but may differ in their reactivity and biological activities, highlighting the unique aspects of this compound .
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-benzyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-2-4-10(5-3-1)8-13-15-11-9-14-7-6-12(11)16-13/h1-7,9H,8H2 |
InChI Key |
HCGMJZALZDNSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



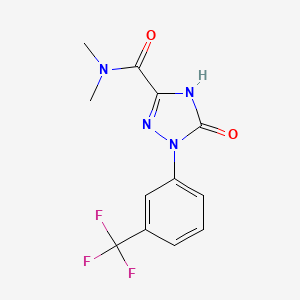
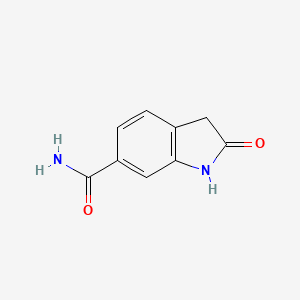

![3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12994801.png)
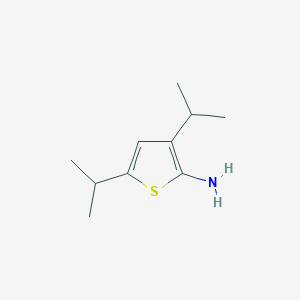
![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)

